molecular formula C13H15NO5S2 B2956388 methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate CAS No. 1351588-13-0

methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2956388
CAS No.: 1351588-13-0
M. Wt: 329.39
InChI Key: BHLLPSJMCUFKJN-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,5-dimethylfuran-3-ylmethylamine to form the corresponding amide. Finally, the amide is treated with methyl chloroformate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophenes.

Scientific Research Applications

Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the furan ring.

    Methyl 3-aminosulfonylthiophene-2-carboxylate: Similar structure with an amine group instead of a sulfamoyl group.

Uniqueness

Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of both a furan ring and a sulfamoyl group, which can provide distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S2/c1-8-6-10(9(2)19-8)7-14-21(16,17)11-4-5-20-12(11)13(15)18-3/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLLPSJMCUFKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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